molecular formula C19H20N4O3S2 B1662995 T16AInh-A01 CAS No. 552309-42-9

T16AInh-A01

Cat. No. B1662995
M. Wt: 416.5 g/mol
InChI Key: QSIYTNYMBWYHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T16AInh-A01 is a potent and selective inhibitor of the calcium-activated chloride channel (CaCC)/transmembrane protein 16A (TMEM16A, ANO1) with an IC50 of 1.8 μM .


Synthesis Analysis

T16AInh-A01 is an aminophenylthiazole and is a potent transmembrane protein 16A (TMEM16A) inhibitor, inhibiting TMEM16A-mediated chloride currents with an IC50 value of 1 µM .


Molecular Structure Analysis

The molecular structure of T16AInh-A01 is 2-[(5-Ethyl-1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-2-thiazolyl]-acetamide .


Chemical Reactions Analysis

T16AInh-A01 has been shown to have significant inhibitory effects on the mRNA levels of ANO1 and α-SMA, but it has a negligible effect on ANO1 at the protein level . It also led to the significant repression of cell proliferation, cell migration, and collagen secretion in CFs .


Physical And Chemical Properties Analysis

T16AInh-A01 has a molecular weight of 416.52 and its molecular formula is C19H20N4O3S2 . It is a white to beige powder that is soluble in DMSO at a concentration of 5 mg/mL when warmed .

Scientific Research Applications

1. Cardiac Fibroblast Function

  • Application Summary : T16Ainh-A01 is used to study the effects of Calcium-Activated Chloride Channels (CaCCs) on cardiac fibroblasts (CFs). CaCCs regulate numerous physiological processes including cell proliferation, migration, and extracellular matrix secretion .
  • Methods of Application : Primary CFs were obtained by enzymatic dissociation of cardiomyocytes from neonatal rat hearts. Intracellular Ca2+ and Cl- were measured using fluorescent calcium indicators .
  • Results : T16Ainh-A01 and another compound, CaCCinh-A01, displayed different inhibitory effects on intracellular Cl- in CFs. T16Ainh-A01 considerably decreased intracellular Cl- in the nucleus. Both inhibitors exhibited a minimal effect on intracellular Ca2+ in CFs. T16Ainh-A01 led to the significant repression of cell proliferation, cell migration, and collagen secretion in CFs .

2. Suppression of Inherited Seizure Susceptibility

  • Application Summary : T16Ainh-A01 is used to probe the role of transmembrane protein 16A (TMEM16A) channels in the pathophysiology of acoustically evoked seizures in genetically epilepsy-prone rats (GEPR-3s) .
  • Methods of Application : Adult male and female GEPR-3s were used. Acoustically evoked seizures consisted of wild running seizures (WRSs) that evolved into generalized tonic-clonic seizures (GTCSs) and eventually culminated into forelimb extension (partial tonic seizures) .
  • Results : Acute treatment with EACT, a potent activator of TMEM16A channels, at relatively higher tested doses significantly reduced the incidences of WRSs and GTCSs, and the seizure severity in male GEPR-3s. These antiseizure effects were associated with delayed seizure onset and reduced seizure duration. The inhibition of TMEM16A channels reversed EACT’s antiseizure effects on seizure latency and seizure duration .

3. Preservation of Blood-Brain Barrier Integrity

  • Application Summary : T16AInh-A01 is used to study the role of TMEM16A in preserving the integrity of the Blood-Brain Barrier (BBB) after ischemic stroke .
  • Methods of Application : The study used a mouse model of ischemic stroke. The expression of TMEM16A was measured in brain endothelial cells after the stroke .
  • Results : TMEM16A was found to be upregulated after ischemic stroke. Administration of a TMEM16A inhibitor reduced this upregulation, which in turn attenuated brain infarct size and neurological deficits after the stroke. The inhibitor also decreased BBB permeability .

4. Neuropathic Pain Management

  • Application Summary : T16AInh-A01 is used to study the role of TMEM16A in managing neuropathic pain induced by Spared Nerve Injury (SNI) .
  • Methods of Application : The study used a rat model of SNI to induce neuropathic pain. Drugs were administered intrathecally .
  • Results : The study found that TMEM16A activation in Dorsal Root Ganglia (DRG) leads to a positive interaction of the ERK pathway with activation of NK-1 production, which is involved in the development of neuropathic pain after SNI. The blockade of TMEM16A or inhibition of the downstream ERK pathway or NK-1 upregulation may prevent the development of neuropathic pain .

5. Tumor Cell Proliferation

  • Application Summary : T16AInh-A01 is used to study the role of TMEM16A in the proliferation of tumor cells. TMEM16A is a calcium-activated chloride channel that is involved in various physiological processes, including cell proliferation .
  • Methods of Application : The study used A253 salivary gland epithelial cells. The IC50 of T16AInh-A01 in these cells is 1.8 μM .
  • Results : T16AInh-A01 inhibits EGF-induced increases in CaCC currents and blocks the proliferation of tumor cells in vitro .

6. Vascular Smooth Muscle Relaxation

  • Application Summary : T16AInh-A01 is used to study the role of TMEM16A in vascular smooth muscle cells and its effect on blood vessel relaxation .
  • Methods of Application : The study used murine and human blood vessels. The effect of T16AInh-A01 on calcium-activated chloride channels in vascular smooth muscle cells was observed .
  • Results : T16AInh-A01 blocks calcium-activated chloride channels in vascular smooth muscle cells and relaxes murine and human blood vessels .

Safety And Hazards

T16AInh-A01 is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Future Directions

T16AInh-A01 has potential therapeutic applications. It has been suggested that TMEM16A activation in DRG leads to a positive interaction of the ERK pathway with activation of NK-1 production and is involved in the development of neuropathic pain after SNI . The blockade of TMEM16A or inhibition of the downstream ERK pathway or NK-1 upregulation may prevent the development of neuropathic pain . Furthermore, TMEM16A has been identified as a potential target for future host-directed antiviral therapeutics .

properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-4-14-11(2)20-18(23-17(14)25)28-10-16(24)22-19-21-15(9-27-19)12-5-7-13(26-3)8-6-12/h5-9H,4,10H2,1-3H3,(H,20,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIYTNYMBWYHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T16AInh-A01

CAS RN

552309-42-9
Record name 552309-42-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T16AInh-A01
Reactant of Route 2
Reactant of Route 2
T16AInh-A01
Reactant of Route 3
Reactant of Route 3
T16AInh-A01
Reactant of Route 4
Reactant of Route 4
T16AInh-A01
Reactant of Route 5
Reactant of Route 5
T16AInh-A01
Reactant of Route 6
Reactant of Route 6
T16AInh-A01

Citations

For This Compound
456
Citations
AJ Davis, J Shi, HAT Pritchard… - British journal of …, 2013 - Wiley Online Library
Background and Purpose T16A inh ‐A01 is a recently identified inhibitor of the calcium‐activated chloride channel TMEM16A . The aim of this study was to test the efficacy of T16A inh ‐…
Number of citations: 108 bpspubs.onlinelibrary.wiley.com
X Tian, K Ma, X Wang, Y Wang, Z Guo… - Cellular Physiology and …, 2018 - karger.com
… T16Ainh-A01 has a minimal effect on the viability of colon cancer cells [19]. The inhibitory effects of T16Ainh-A01 … The aim of this study was to ascertain the effects of T16Ainh-A01 and …
Number of citations: 22 karger.com
J Xie, W Liu, W Lv, X Han, Q Kong, Y Wu… - Pulmonary …, 2020 - journals.sagepub.com
… T16Ainh-A01 had a negligible effect on TMEM16A at the … to administer T16Ainh-A01, to make sure that T16Ainh-A01 could … of vascular remodeling by T16Ainh-A01 treatment was not …
Number of citations: 2 journals.sagepub.com
M Kondo, K Hara, M Tsuji, K Takeyama… - C31. BASIC AND …, 2017 - atsjournals.org
… T16Ainh-A01, a selective TMEM16A inhibitor inhibits Ca-dependent Cl ion transport in an asthma model. In this study, we asked whether T16Ainh-A01 … with/without T16Ainh-A01 (10 ip …
Number of citations: 0 www.atsjournals.org
N Fujii, T Amano, GP Kenny, T Mündel… - Experimental …, 2022 - Wiley Online Library
… Our pilot data showed that high pH increases solubility of T16Ainh-A01; therefore, a combination of 5% DMSO and elevated pH of ~12 was employed to ensure T16Ainh-A01 (ie, 1 mM) …
Number of citations: 1 physoc.onlinelibrary.wiley.com
S Shi, S Guo, Y Chen, F Sun, C Pang, B Ma… - Archives of Biochemistry …, 2020 - Elsevier
TMEM16A is a calcium-activated chloride channel that is associate with several diseases, including pulmonary diseases, hypertension, diarrhea and cancer. The CaCC inh -A01 (A01) …
Number of citations: 14 www.sciencedirect.com
A Mazzone, ST Eisenman, PR Strege, Z Yao… - Biochemical and …, 2012 - Elsevier
… T16Ainh-A01 inhibitor compound was provided by Dr. Verkman (UCSF). Stock solutions (5 mM) were made in DMSO (Sigma–Aldrich) and stored at −20 C. …
Number of citations: 103 www.sciencedirect.com
M Kondo, M Tsuji, K Hara, K Arimura… - Clinical & …, 2017 - Wiley Online Library
… (E) Sensitized tracheal epithelium after OVA challenge in the presence of T16Ainh-A01 (10 −5 m), showing that T16Ainh-A01 inhibits OVA challenge-induced mucus secretion. Scale bar…
Number of citations: 45 onlinelibrary.wiley.com
Q Wang, MD Leo, D Narayanan… - … of Physiology-Cell …, 2016 - journals.physiology.org
… to T16Ainh-A01 and 2) Hyp9 activation of another local Cl Ca channel that is not blocked by T16Ainh-A01. A … was observed in the presence of T16Ainh-A01. One explanation is that an …
Number of citations: 48 journals.physiology.org
KI Hannigan, CS Griffin, RJ Large… - … of Physiology-Cell …, 2017 - journals.physiology.org
Rabbit corpus cavernosum smooth muscle (RCCSM) cells express ion channels that produce Ca 2+ -activated Cl − (I ClCa ) current, but low sensitivity to conventional antagonists has …
Number of citations: 10 journals.physiology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.